molecular formula C24H26N4O2S B2615152 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 872689-20-8

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2615152
CAS No.: 872689-20-8
M. Wt: 434.56
InChI Key: HEIAHYRUBLEILT-UHFFFAOYSA-N
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Description

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a pyridazine ring, a phenylpiperazine moiety, and an ethoxyphenyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as enzyme inhibitors or receptor antagonists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.

    Thioether formation:

    Attachment of the phenylpiperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Ethoxyphenyl group addition:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the pyridazine ring or the phenylpiperazine moiety, potentially altering the compound’s pharmacological properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is of interest in various fields:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe to study biological pathways or as a lead compound in drug discovery.

    Medicine: Investigation of its potential therapeutic effects, such as enzyme inhibition or receptor antagonism.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels, and the pathways involved might be related to signal transduction, metabolic regulation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Uniqueness

The unique features of 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone might include its specific substituents, which can influence its pharmacokinetic properties, binding affinity, and overall biological activity. Comparing it with similar compounds can highlight differences in potency, selectivity, and therapeutic potential.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-2-30-21-10-8-19(9-11-21)22-12-13-23(26-25-22)31-18-24(29)28-16-14-27(15-17-28)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIAHYRUBLEILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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